3-(dodecylthio)-1-propanol
Description
3-(Dodecylthio)-1-propanol is a sulfur-containing alkanol characterized by a dodecylthio (-S-C₁₂H₂₅) group attached to the third carbon of the propanol backbone.
Properties
CAS No. |
24698-37-1 |
|---|---|
Molecular Formula |
C15H32OS |
Molecular Weight |
260.5 g/mol |
IUPAC Name |
3-dodecylsulfanylpropan-1-ol |
InChI |
InChI=1S/C15H32OS/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16/h16H,2-15H2,1H3 |
InChI Key |
DJZRNYGSFROBKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dodecylthio)-1-propanol typically involves the reaction of 1-propanol with dodecylthiol under specific conditions. One common method is the nucleophilic substitution reaction where dodecylthiol reacts with 1-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 3-(dodecylthio)-1-propanol may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature conditions are crucial to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(dodecylthio)-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The dodecylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed for nucleophilic substitution.
Major Products
Oxidation: Dodecylthio-propanoic acid.
Reduction: Dodecylpropane.
Substitution: Various substituted propanol derivatives.
Scientific Research Applications
3-(dodecylthio)-1-propanol has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of 3-(dodecylthio)-1-propanol is primarily based on its surfactant properties. The dodecylthio group interacts with hydrophobic surfaces, while the hydroxyl group interacts with hydrophilic environments. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. The molecular targets include lipid bilayers and hydrophobic interfaces.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and applications of 3-(dodecylthio)-1-propanol and related compounds:
Key Research Findings
3-(Methylthio)-1-propanol
- Flavor and Aroma :
- Volatility: Higher volatility than 3-(dodecylthio)-1-propanol due to its short methylthio chain, making it suitable for flavor applications .
3-(Methylamino)-1-propanol
- Functionality: Unlike thioether analogs, this compound’s amino group confers polarity, enabling its use in redispersing compacted solids (e.g., antiperspirants) for analytical purposes .
Aromatic Propanol Derivatives
- Compounds like 1-(4-methylphenyl)-1-propanol exhibit stability and aromaticity, favoring applications in pharmaceuticals and polymer synthesis .
Mechanistic Insights
- Biosynthesis: Sulfur-containing higher alcohols like 3-(methylthio)-1-propanol are derived from amino acid metabolism (e.g., methionine) in yeast, whereas dodecylthio derivatives likely require synthetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
